1,4-Dibutoxy-2,5-divinylbenzene

説明

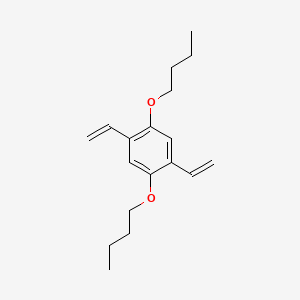

1,4-Dibutoxy-2,5-divinylbenzene (C${18}$H${22}$O$2$) is a substituted benzene derivative featuring butoxy (–OC$4$H$9$) groups at the 1,4-positions and vinyl (–CH=CH$2$) groups at the 2,5-positions. Its structure allows for extended π-conjugation, which enhances nonlinear optical properties . The compound is typically synthesized via palladium-catalyzed cross-coupling reactions and is characterized by its crystalline structure, which influences its electronic behavior .

特性

CAS番号 |

695231-55-1 |

|---|---|

分子式 |

C18H26O2 |

分子量 |

274.4 g/mol |

IUPAC名 |

1,4-dibutoxy-2,5-bis(ethenyl)benzene |

InChI |

InChI=1S/C18H26O2/c1-5-9-11-19-17-13-16(8-4)18(14-15(17)7-3)20-12-10-6-2/h7-8,13-14H,3-6,9-12H2,1-2H3 |

InChIキー |

UAGIRUUKWNEBKP-UHFFFAOYSA-N |

正規SMILES |

CCCCOC1=CC(=C(C=C1C=C)OCCCC)C=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,4-Dibutoxy-2,5-divinylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 1,4-dibromo-2,5-dibutoxybenzene with a suitable vinylating agent under specific conditions. For example, the reaction can be carried out in the presence of a palladium catalyst such as PdCl2(PPh3)2 and a copper co-catalyst like CuI. The reaction mixture is typically refluxed under an inert atmosphere, such as argon, for several hours. The product is then purified through recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques, such as column chromatography, to ensure the high purity of the final product.

化学反応の分析

科学研究での応用

1,4-ジブトキシ-2,5-ジビニルベンゼンは、科学研究においていくつかの応用があります。

化学: さまざまなポリマーや有機化合物の合成における中間体として使用されます。

生物学: 生物活性分子の合成のためのビルディングブロックとして使用できます。

科学的研究の応用

1,4-Dibutoxy-2,5-divinylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various polymers and organic compounds.

Biology: It can be used as a building block for the synthesis of biologically active molecules.

Industry: Used in the production of optoelectronic devices and materials for molecular informatics.

作用機序

1,4-ジブトキシ-2,5-ジビニルベンゼンの作用機序は、その特定の用途によって異なります。化学反応では、ビニル基はさまざまな付加反応や置換反応に参加できます。一方、ブトキシ基は、化合物の溶解性と反応性に影響を与える可能性があります。生物学的および薬理学的用途におけるその分子標的と経路は、現在も調査中で、特定の状況によって異なる可能性があります。

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Key Compounds Compared:

1,4-Dimethoxy-2,5-divinylbenzene (C${12}$H${12}$O$_2$)

1,4-Dibutoxy-2,5-diethynylbenzene (C${18}$H${22}$O$_2$)

1,4-Dibromo-2,5-divinylbenzene (C${8}$H$6$Br$_2$)

1,4-Di-tert-butoxy-2,5-dimethoxybenzene (C${16}$H${26}$O$_4$)

Table 1: Structural and Electronic Properties

Key Findings:

- Butoxy vs. Methoxy Groups : Butoxy substituents increase solubility in organic solvents compared to methoxy, enhancing processability for thin-film applications .

- Vinyl vs. Ethynyl Groups: Ethynyl groups (C≡C) in 1,4-dibutoxy-2,5-diethynylbenzene provide linearity and rigidity, leading to distinct crystal packing (e.g., monoclinic P2$_1$/c symmetry) compared to the more flexible vinyl analogs .

- Electron-Withdrawing Effects : Bromine substituents in 1,4-dibromo-2,5-divinylbenzene reduce 2PA efficiency but increase utility in cross-coupling reactions .

Thermal and Chemical Stability

- Thermal Decomposition : this compound exhibits stability up to 200°C, whereas tert-butoxy analogs (e.g., 1,4-di-tert-butoxy-2,5-dimethoxybenzene) degrade at lower temperatures (~150°C) due to steric strain .

- Oxidative Stability : Vinyl groups are susceptible to oxidation, limiting long-term storage under ambient conditions. Ethynyl derivatives show greater resistance but require inert atmospheres for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。